5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4,4-dimethylcyclohexyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group but different heterocyclic rings.
Uniqueness
5-(4,4-Dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the 4,4-dimethylcyclohexyl group and the oxadiazole ring. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2060047-60-9 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-(4,4-dimethylcyclohexyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H17N3O/c1-10(2)5-3-7(4-6-10)8-12-13-9(11)14-8/h7H,3-6H2,1-2H3,(H2,11,13) |
InChI Key |
LJAIENHGTRUPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=NN=C(O2)N)C |
Origin of Product |
United States |
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